Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate
Description
Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position, a pyridin-2-yl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom enables cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-9(14)11(16-17)10-6-4-5-7-15-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBVMKYVWONFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-10-5 | |
| Record name | tert-butyl 4-bromo-3-(pyridin-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate typically involves the reaction of 4-bromo-3-pyridin-2-ylpyrazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Oxidation: Oxidized forms of the pyrazole or pyridine rings.
Reduction: Reduced forms of the pyrazole or pyridine rings.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to alter biological pathways. The exact mechanism would vary based on the structure of the final pharmaceutical agent derived from this compound.
Comparison with Similar Compounds
Key Research Findings
Synthetic Versatility : The target compound’s bromine and Boc group enable sequential functionalization, as demonstrated in ’s triazole synthesis via azide-alkyne cycloaddition .
Stability Advantage: Comparative studies () highlight the Boc group’s resilience under non-oxidative conditions, critical for multi-step syntheses .
Structural-Activity Trends : Pyridine-pyrazole hybrids (e.g., ) show enhanced thermal stability over triazole derivatives, likely due to extended π-conjugation .
Biological Activity
Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data with related compounds.
Chemical Structure and Properties
This compound features a bromine atom attached to a pyridine ring, which contributes to its unique reactivity and biological profile. The molecular formula is with a molecular weight of 287.14 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, affecting signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. A study highlighted the potential of pyrazole derivatives in inhibiting cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values reported in the micromolar range. The compound's ability to induce apoptosis in these cell lines has been particularly noted .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 26 | Apoptosis induction |
| Similar Pyrazole Derivative | HepG2 | 14.31 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators .
Case Studies
- Study on Antitumor Activity : In a recent study, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in A549 cells .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects on cancer cells. It was found that the interaction with specific kinases led to altered cell signaling pathways, promoting apoptosis and inhibiting tumor growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyrazole derivatives:
| Compound | Halogen | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Bromine | 26 | Antitumor |
| Tert-butyl 4-chloro-3-pyridin-2-ylpyrazole-1-carboxylate | Chlorine | 30 | Antitumor |
| Tert-butyl 4-fluoro-3-pyridin-2-ylpyrazole-1-carboxylate | Fluorine | 35 | Antitumor |
The presence of bromine appears to enhance the compound's potency compared to its chloro and fluoro counterparts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate?
- The compound can be synthesized via multi-step reactions starting from pyrazole or pyridine precursors. Key steps include bromination at the 4-position of the pyrazole ring and introducing the tert-butyl carboxylate protective group. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid side reactions like over-bromination or deprotection. For example, tert-butyl carbamate derivatives often require anhydrous conditions and catalysts like 4-dimethylaminopyridine (DMAP) for efficient coupling . Purification typically involves column chromatography with solvent systems such as ethyl acetate/hexane .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl) and identifying bromine-induced deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect isotopic patterns from bromine (1:1 ratio for Br and Br) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths, angles, and stereochemistry .
Q. What solvents and reaction conditions are suitable for functionalizing the bromine substituent?
- The bromine atom at the 4-position is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Optimal conditions include Pd(PPh) as a catalyst, a mixture of dioxane/water as solvent, and heating at 80–100°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Discrepancies between experimental and computational NMR shifts can arise from dynamic effects (e.g., rotational barriers in the pyridin-2-yl group). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model expected shifts and identify conformational influences . For crystallographic disagreements (e.g., bond angles), re-refinement using SHELX programs or alternative software like Olex2 may resolve errors .
Q. What strategies optimize crystallographic refinement for this compound?
- High-resolution data (≤1.0 Å) is ideal. Use SHELXL for least-squares refinement, applying constraints for disordered tert-butyl groups. For twinned crystals, twin law refinement (e.g., using TWIN/BASF in SHELXL) improves R-factors. Example parameters: Triclinic space group with Å, Å, Å .
Q. How does the bromine substituent influence reactivity in medicinal chemistry applications?
- Bromine enhances electrophilicity, enabling nucleophilic aromatic substitution or serving as a leaving group in drug precursor synthesis. For example, coupling with amines or thiols under basic conditions (e.g., KCO/DMF) can generate bioactive pyrazole derivatives. Comparative studies with chloro or iodo analogs reveal bromine’s balance between reactivity and stability .
Q. What experimental designs study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity ().
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies. For example, the pyridin-2-yl group may form π-π interactions with aromatic residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
